REACTION_CXSMILES
|
[NH:1]1[C:5]([NH:6][C:7]([NH:9]C(=O)C2C=CC=CC=2)=[S:8])=[N:4][CH:3]=[N:2]1.[OH-].[Na+].Cl>>[NH:1]1[C:5]([NH:6][C:7]([NH2:9])=[S:8])=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1NC(=S)NC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resultant off-white solid was stirred with about 150 ml of diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
CUSTOM
|
Details
|
to provide a white solid precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried for about 16 hours in a vacuum oven at approximately 100° C
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum oven at about 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CN=C1NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |